N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide: is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a nitroimidazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Acetamide Formation: The nitrated imidazole is reacted with 2-chloro-N-(2,4-dichlorophenyl)acetamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Pharmacology: Research is conducted on its potential effects on various biological pathways and its efficacy as a therapeutic agent.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target microbial enzymes or proteins, disrupting their normal function.
Pathways Involved: It may interfere with DNA synthesis or repair mechanisms in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Similar in structure and function to metronidazole, used to treat infections.
Uniqueness
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the dichlorophenyl group, which may confer additional properties such as increased lipophilicity or altered pharmacokinetics compared to other nitroimidazole compounds.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7-15-11(18(20)21)5-17(7)6-12(19)16-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXJSWDAQYKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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